Halogen Bonding: Iodine vs. Bromine Potential
In pyrimidine-containing systems, halogen bonding strength follows the trend I > Br > Cl. ITC measurements on PDE5 inhibitors with identical pyrimidinone scaffolds but varying C5 halogens revealed binding free energies of -1.6 kJ/mol for Cl, -3.1 kJ/mol for Br, and -5.59 kJ/mol for I [1]. The ortho-iodophenoxy moiety in the target compound provides an iodine atom positioned to engage in directional halogen bonding with Lewis bases, while the C5 bromine offers a second, weaker halogen bond donor site [2]. This dual-halogen architecture contrasts with the non-iodinated analog 5-bromo-2-phenoxypyrimidine (CAS 257280-25-4), which possesses only a bromine halogen bonding site and consequently reduced potential binding enthalpy [3].
(PDE5 pyrimidinone system)
| Evidence Dimension | Halogen bonding binding free energy (ΔG) |
|---|---|
| Target Compound Data | Not directly measured; inferred iodine contribution ~ -5.59 kJ/mol based on PDE5 pyrimidinone system |
| Comparator Or Baseline | Chlorinated analog: -1.6 kJ/mol; Brominated analog: -3.1 kJ/mol |
| Quantified Difference | Iodine provides approximately 2.5 kJ/mol stronger binding than bromine; 4.0 kJ/mol stronger than chlorine |
| Conditions | ITC assay using PDE5 catalytic domain with pyrimidin-4(3H)-one inhibitors (J Med Chem 2014, 57:3588-3593) |
Why This Matters
Enhanced halogen bonding potential may translate to improved target engagement in biochemical assays, though direct empirical validation is required.
- [1] Ren J, He Y, Xu Y, Shen J, et al. Thermodynamic and Structural Characterization of Halogen Bonding in Protein:Ligand Interactions: A Case Study of PDE5 and Its Inhibitors. J Med Chem. 2014;57:3588-3593. View Source
- [2] Reves PL. A Raman Spectroscopic and Computational Study of the Effects of Halogen Bonding on Pyrimidine Containing Systems. Honors Theses. 2015;757. View Source
- [3] Chemchart. 5-Bromo-2-phenoxypyrimidine (CAS 257280-25-4). View Source
